In Vitro Potency: Fluorogestone Acetate Exhibits 20-25x Greater Progestational Activity Than Progesterone
Fluorogestone acetate (FGA) demonstrates a 20- to 25-fold increase in progestational potency compared to the natural ligand, progesterone. This enhanced potency is a key differentiation point for procurement, as it enables the use of lower dosages to achieve equivalent biological effects . While medroxyprogesterone acetate (MAP) is also a potent progestin, its activity relative to progesterone is not directly quantified in the same bioassay in the cited literature, and its receptor binding profile differs across species [1].
| Evidence Dimension | Progestational Potency (relative to progesterone) |
|---|---|
| Target Compound Data | 20-25 times more potent than progesterone |
| Comparator Or Baseline | Progesterone (baseline = 1x) |
| Quantified Difference | 20-25 fold increase in potency |
| Conditions | In vitro progestational activity assay, as referenced in multiple authoritative sources [REFS-1, REFS-3]. |
Why This Matters
Higher potency allows for lower, more controlled dosing in intravaginal sponges, potentially reducing systemic exposure and cost per synchronized animal.
- [1] Zhang, X., Stone, G. M., & Miller, B. G. (1989). In vitro binding of progesterone, cronolone and medroxyprogesterone acetate to uterine progesterone receptors of sheep, rabbit and mouse. Reproduction, Fertility and Development, 1(3), 223-230. https://doi.org/10.1071/rd9890223 View Source
